molecular formula C12H14O2 B6618353 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1780215-04-4

1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B6618353
CAS No.: 1780215-04-4
M. Wt: 190.24 g/mol
InChI Key: SLGWCHMBFDLGCA-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound belonging to the class of indene derivatives. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, a carboxylic acid group at position 1, and a partially saturated cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene core structure.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using Grignard reagents followed by carbonation and hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

1,5-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as inflammation, oxidation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-2,3-dihydro-1H-indene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    1,5-Dimethyl-1H-indene-1-carboxylic acid: Fully aromatic indene ring, differing in reactivity and stability.

Uniqueness

1,5-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its partially saturated cyclopentene ring and the presence of both methyl and carboxylic acid groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1,5-dimethyl-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-3-4-10-9(7-8)5-6-12(10,2)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGWCHMBFDLGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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